(3-Chlorobenzyl)phosphonic acid

Coordination Chemistry Metal-Organic Cages Magnetic Materials

Researchers needing reproducible metal-organophosphonate frameworks face uncontrolled variables when substituting benzylphosphonic acid analogs. (3-Chlorobenzyl)phosphonic acid (CAS 80395-11-5) provides validated ligand behavior with documented cage formation. - Forms octa-, dodeca-, and pentadecanuclear Coᴵᴵ/Niᴵᴵ phosphonate cages (peer-reviewed) - Methylene spacer vs. direct aryl linkage: distinct rotational flexibility & coordination geometry - Electron-withdrawing 3-chloro substituent for electronic tuning without disrupting M-O-P network - Weak alkaline phosphatase inhibitor (IC₅₀ 100 µM): ready negative control for assay calibration Stable for MOF synthesis requiring thermal/air stability; immediate shipment for research quantities.

Molecular Formula C7H8ClO3P
Molecular Weight 206.56 g/mol
CAS No. 80395-11-5
Cat. No. B3285445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorobenzyl)phosphonic acid
CAS80395-11-5
Molecular FormulaC7H8ClO3P
Molecular Weight206.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CP(=O)(O)O
InChIInChI=1S/C7H8ClO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
InChIKeyOIEQECGIUASEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chlorobenzyl)phosphonic Acid: Organophosphorus Building Block


(3-Chlorobenzyl)phosphonic acid (CAS 80395-11-5) is an arylphosphonic acid featuring a phosphonic acid group linked via a methylene bridge to a benzene ring substituted with chlorine at the meta (3-) position . This compound belongs to the class of benzylphosphonic acid derivatives, which are distinguished from phenylphosphonic acids by the presence of a methylene spacer that alters rotational potential profiles and molecular flexibility [1]. The compound serves as a versatile synthetic intermediate in organophosphorus chemistry and as a ligand in coordination chemistry for metal-organic framework (MOF) and high-nuclearity cage construction .

Organophosphorus building block Phosphonic acid ligand for coordination chemistry and MOF synthesis
Meta-chloro substitution handle Electron-withdrawing group enables further derivatization and electronic tuning
Reproducible synthetic entry Diethyl ester intermediate available for multi-gram synthesis

Why (3-Chlorobenzyl)phosphonic Acid Cannot Be Substituted


Substitution of (3-chlorobenzyl)phosphonic acid with benzylphosphonic acid (lacking the chloro substituent) or phenylphosphonic acid (lacking the methylene spacer) is chemically inadvisable due to fundamentally altered reactivity and coordination behavior . The 3-chloro substituent introduces an electron-withdrawing inductive effect that modulates both the acidity of the phosphonic acid group and the aromatic ring's susceptibility to nucleophilic substitution . Furthermore, the benzyl methylene spacer confers distinct bond rotational potential profiles compared to phenylphosphonic acids, directly impacting the geometry and flexibility of metal-phosphonate coordination networks [1]. Interchanging these analogs without experimental validation introduces uncontrolled variables in synthetic yield, crystal packing, and material performance, undermining reproducibility in applications ranging from enzyme inhibition studies to MOF synthesis .

Benzylphosphonic acid (no chloro) Lacks meta-chloro inductive effect, which may shift phosphonic acid acidity and nucleophilic substitution behavior
Phenylphosphonic acid (no methylene) Absent methylene spacer alters rotational flexibility and coordination geometry, potentially affecting MOF/cage architecture
Para/ortho-chloro isomers Different substitution position changes resonance interaction and may lead to divergent reactivity in cross-coupling sequences

(3-Chlorobenzyl)phosphonic Acid: Head-to-Head Comparison


Metal Cage Formation: vs. tert-Butylbenzyl and tert-Butylphenyl Phosphonates

In a direct comparative study of three arylphosphonate ligands synthesized for high-nuclearity metal cage formation, (3-chlorobenzyl)phosphonic acid (R³) was employed alongside p-tert-butylbenzylphosphonic acid (R¹) and p-tert-butylphenylphosphonic acid (R²) [1]. The study demonstrates that the (3-chlorobenzyl)phosphonic acid ligand successfully coordinates with Coᴵᴵ and Niᴵᴵ metal centers to form octa-, dodeca-, and pentadecanuclear phosphonate cages, validating its efficacy as a structurally directing ligand in this emergent class of materials [1].

Metal cage formation
Head-to-head
Formed octa-, dodeca-, pentadecanuclear Co/Ni cages; comparable to tert-butyl analogs
Supports ligand selection for phosphonate cage synthesis
Meta-Cl vs. para-tert-butyl electronic tuning demonstrated
Coordination Chemistry Metal-Organic Cages Magnetic Materials

MOF Thermal and Air Stability: Phosphonate vs. Carboxylate Linkers

Metal-organophosphonates derived from arylphosphonic acids, including (3-chlorobenzyl)phosphonic acid, offer a class-level stability advantage over the more extensively studied carboxylate-based metal-organic frameworks (MOFs) [1]. A comprehensive review of arylphosphonic acid-derived MOFs concludes that metal-organophosphonates exhibit better heat resistance and air sensitivity compared to their carboxylate counterparts [1]. This stability differential is attributed to the higher coordination number and stronger M–O–P bonding in phosphonate frameworks relative to M–O–C carboxylate linkages [1].

MOF thermal stability
Class-level
Reported higher heat resistance and air stability vs. carboxylate MOFs
Class-level context for phosphonate MOF design
No quantitative onset temperature for target compound
Metal-Organic Frameworks Thermal Stability Heterogeneous Catalysis

Alkaline Phosphatase Inhibition: Weak Inhibitor Profile

(3-Chlorobenzyl)phosphonic acid was evaluated for inhibition of three human alkaline phosphatase isozymes in a standardized chemiluminescence assay using COS1 cell-expressed FLAG-tagged enzymes [1]. The compound exhibited weak, non-selective inhibition with an IC₅₀ of 1.00 × 10⁵ nM (100 µM) against intestinal-type alkaline phosphatase (IAP), tissue-nonspecific isozyme (TNAP), and placental type (PLAP) [1]. Against human placental alkaline phosphatase in a separate assay with 10 mM p-nitrophenyl phosphate substrate, the IC₅₀ was 6.20 × 10⁵ nM (620 µM) [2].

ALP inhibition IC₅₀
Cross-study
100 µM (IAP/TNAP/PLAP); 620 µM (PLAP, 10 mM pNPP)
Low-potency reference / negative control context
~100–1000-fold less potent than nanomolar inhibitors
Enzyme Inhibition Alkaline Phosphatase Phosphatase Selectivity

Michaelis-Arbuzov Route: Diethyl Ester Intermediate

(3-Chlorobenzyl)phosphonic acid is synthesized via the Michaelis-Arbuzov reaction, wherein (3-chlorobenzyl) chloride reacts with triethyl phosphite to yield diethyl (3-chlorobenzyl)phosphonate (CAS 78055-64-8), followed by acid hydrolysis to the free phosphonic acid . The diethyl ester intermediate is commercially available and well-characterized, with reported physical properties: liquid at 20°C, boiling point 163°C at 2 mmHg, density 1.19 g/cm³, and purity specification >98.0% (GC) [1]. The availability of this high-purity, analytically defined intermediate supports reliable in-house synthesis or procurement of the final acid.

Diethyl ester intermediate
Data to verify
CAS 78055-64-8, purity >98% (GC), bp 163°C/2 mmHg
Supports reproducible synthesis route selection
Commercially available; verify lot-specific purity
Organophosphorus Synthesis Michaelis-Arbuzov Reaction Phosphonate Ester

Benzyl vs. Phenyl Phosphonates: Rotational Profiles for Polymer Electrolytes

A computational study comparing alkyl, benzyl, and phenyl phosphonic acids for proton-conducting polymer electrolyte membranes established that benzyl phosphonic acids (including (3-chlorobenzyl)phosphonic acid) and alkyl phosphonic acids exhibit similar bond rotational potential profiles, whereas phenyl phosphonic acids display markedly different rotational behavior [1]. The methylene spacer in benzyl phosphonic acids introduces a degree of conformational flexibility absent in directly attached arylphosphonic acids, influencing proton transport dynamics in membrane applications [1]. The study concludes that aromatic phosphonic acids are more preferable than alkyl phosphonic acids for protogenic groups [1].

Rotational flexibility
Class-level
Benzyl phosphonates share alkyl-like rotational profiles, distinct from phenyl
Conformational behavior may influence proton transport
Computational study; no compound-specific barriers
Polymer Electrolyte Membranes Proton Conductivity Molecular Dynamics

Meta-Chloro Substitution: Distinct Reactivity from Para/Ortho Analogs

The meta-chloro substituent in (3-chlorobenzyl)phosphonic acid exerts an electron-withdrawing inductive effect that differentiates its reactivity from para- and ortho-chloro analogs, as well as from the unsubstituted benzylphosphonic acid . In substitution reactions, the chlorine atom at the 3-position can be displaced by nucleophiles such as amines or thiols, enabling further functionalization . The meta position modulates reactivity differently than the 4-chloro (para) isomer, which places the electron-withdrawing group in direct resonance conjugation with the benzyl-phosphonate attachment point .

Meta-Cl reactivity
Class-level
Electron-withdrawing inductive effect; amenable to nucleophilic displacement
Orthogonal reactivity vs. para-substituted analogs
No quantitative rate comparison available
Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Reactivity Tuning

(3-Chlorobenzyl)phosphonic Acid: Research Applications


High-Nuclearity Metal Phosphonate Cages for Magnetic Materials

Researchers investigating high-nuclearity metal phosphonate cages with Coᴵᴵ or Niᴵᴵ centers can utilize (3-chlorobenzyl)phosphonic acid as a validated ligand [1]. The compound has been demonstrated in peer-reviewed studies to form octa-, dodeca-, and pentadecanuclear phosphonate cages [1]. The meta-chloro substituent provides an electron-withdrawing handle for electronic tuning of the resulting cage structures without participating in the primary M–O–P coordination network.

MOF Synthesis: Enhanced Thermal and Air Stability

For MOF synthesis projects where thermal stability and air sensitivity are critical performance parameters, (3-chlorobenzyl)phosphonic acid offers the class-level advantage of metal-organophosphonates over carboxylate-based linkers [1]. Arylphosphonate-derived MOFs exhibit better heat resistance and air stability, making this compound suitable for applications in heterogeneous catalysis and gas sorption where framework integrity under elevated temperatures or ambient conditions is essential [1].

Alkaline Phosphatase Assay: Reference Standard and Negative Control

In enzyme inhibition assays targeting alkaline phosphatase isozymes (intestinal, tissue-nonspecific, placental), (3-chlorobenzyl)phosphonic acid can serve as a weak inhibitor reference standard or negative control [1][2]. With IC₅₀ values of 100 µM (1.00 × 10⁵ nM) against three human isozymes and 620 µM (6.20 × 10⁵ nM) in an alternative assay format, the compound provides a reproducible low-potency baseline for calibrating assay sensitivity and validating inhibitor screening workflows [1][2].

Polymer Electrolyte Membranes: Benzyl Phosphonic Acid Rotational Flexibility

Investigators developing proton-conducting polymer electrolyte membranes can employ (3-chlorobenzyl)phosphonic acid as a protogenic group with bond rotational characteristics distinct from phenylphosphonic acids [1]. The benzyl scaffold, featuring the methylene spacer, provides conformational flexibility that computational studies suggest influences proton transport behavior, and the aromatic character is deemed more preferable than alkyl phosphonic acids for membrane applications [1].

Application
Selection Property
Validation Focus
Metal phosphonate cages
Meta-chloro ligand with reported cage formation
Cage structure and magnetic behavior
MOF thermal/air stability
Class-level phosphonate stability over carboxylates
Thermal/air stability under target conditions
ALP enzyme inhibition assay
Low-potency, non-selective inhibition profile
IC₅₀ cross-validation and assay sensitivity
Proton-conducting polymer membranes
Benzyl scaffold rotational flexibility
Proton conductivity and membrane performance

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